N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt

Beschreibung

Chemical Identity: N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt (CAS: 148440-81-7), commonly known as thioperamide maleate, is a synthetic compound with the molecular formula C15H24N4S·C4H4O4 and a molecular weight of 408.51 g/mol . It is structurally characterized by a piperidine ring substituted with a cyclohexylcarbothioamide group and an imidazole moiety, combined with a maleate counterion .

Pharmacological Role:

Thioperamide maleate is a potent and selective histamine H3 receptor antagonist with inverse agonist activity. It exhibits high blood-brain barrier permeability, making it valuable for studying central nervous system (CNS) disorders such as cognitive impairment, Parkinson’s disease, and neurogenesis . Its H3 receptor antagonism reduces histamine autoinhibition, enhancing neurotransmitter release (e.g., acetylcholine, dopamine) .

Eigenschaften

Molekularformel |

C18H17N7O5S |

|---|---|

Molekulargewicht |

443.4 g/mol |

IUPAC-Name |

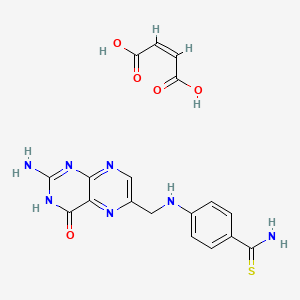

4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzenecarbothioamide;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/C14H13N7OS.C4H4O4/c15-11(23)7-1-3-8(4-2-7)17-5-9-6-18-12-10(19-9)13(22)21-14(16)20-12;5-3(6)1-2-4(7)8/h1-4,6,17H,5H2,(H2,15,23)(H3,16,18,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1- |

InChI-Schlüssel |

MXIUGLOCFIABCE-BTJKTKAUSA-N |

Isomerische SMILES |

C1=CC(=CC=C1C(=S)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(=C\C(=O)O)\C(=O)O |

Kanonische SMILES |

C1=CC(=CC=C1C(=S)N)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N.C(=CC(=O)O)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Research Findings on Synthesis and Activity

- The compound is derived from thioperamide, the first selective H3 antagonist, by modifying the cyclohexyl thiourea moiety and maintaining the piperidine-imidazole core.

- Studies demonstrated that replacing the cyclohexyl thiourea with other moieties affected biological activity, confirming the importance of the carbothioamide structure for receptor binding.

- Ring-opened analogues or replacements of the piperidine-imidazole system with histamine or thiomethyl homologues showed reduced activity, underscoring the synthetic design’s precision.

- The maleate salt form improves the compound's pharmacokinetic profile, facilitating in vivo studies and receptor affinity assays.

Summary Table of Synthesis Parameters and Biological Implications

| Parameter | Description |

|---|---|

| Starting Material | Histamine or substituted histamine derivatives |

| Key Intermediate | 4-(1H-imidazol-4-yl)piperidine |

| Functional Group Introduction | Carbothioamide via thiophosgene reaction with cyclohexylamine |

| Salt Formation | Maleate salt formed by reaction with maleic acid |

| Yield Range | 65–95% across synthesis steps |

| Characterization Techniques | NMR, IR, MS, elemental analysis, HPLC |

| Biological Relevance | Selective H3 receptor antagonist with potential CNS activity |

| Structural Activity Insights | Cyclohexyl thiourea critical for activity; substitutions on imidazole ring modulate potency |

Analyse Chemischer Reaktionen

Types of Reactions

Thioperamide maleate salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the thiourea group.

Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the imidazole ring .

Wissenschaftliche Forschungsanwendungen

Thioperamide maleate salt has a wide range of scientific research applications, including:

Wirkmechanismus

Thioperamide maleate salt exerts its effects by antagonizing histamine H3 and H4 receptors. By blocking these receptors, the compound prevents the negative feedback regulation of histamine release, leading to increased histamine levels in the brain . This enhanced histaminergic activity promotes wakefulness and improves memory consolidation . The molecular targets include histamine autoreceptors, and the pathways involved are related to histaminergic neurotransmission .

Vergleich Mit ähnlichen Verbindungen

Physicochemical Properties :

- Solubility: Soluble in ethanol (10 mg/mL), DMSO (25 mg/mL), and DMF (30 mg/mL) .

- Storage : Stable at -20°C for up to 12 months .

Comparison with Similar Compounds

The following table compares thioperamide maleate with structurally or functionally related compounds, primarily focusing on H3/H4 receptor antagonists and other antihistamines:

Structural and Functional Differences

Thioperamide vs. JNJ Compounds :

- Thioperamide’s imidazole-piperidine scaffold enables dual H3/H4 modulation, whereas JNJ-7777120 and JNJ 10191584 (benzimidazole derivatives) are selective for H4 receptors .

- Thioperamide’s CNS activity contrasts with the peripheral focus of JNJ compounds, which target immune cells like neutrophils and macrophages .

- Thioperamide vs. Its maleate salt formulation enhances solubility compared to freebase analogs .

Pharmacological Efficacy

- Thioperamide : Reduces seizure duration in murine convulsion models at 10–30 mg/kg doses . Enhances cognitive function in Parkinson’s models via dopamine modulation .

- JNJ Compounds: Inhibit oxidative burst in phagocytes at nanomolar concentrations, suggesting utility in inflammatory diseases .

Research Findings and Discrepancies

- Molecular Formula Conflict: erroneously lists the formula as C14H13N7OS, conflicting with consensus data . This may stem from a database error or misannotation.

- Receptor Selectivity : Thioperamide’s weak H4 inhibition (IC50 ~200 nM) contrasts with its potent H3 antagonism, underscoring its preferential use in CNS studies .

Biologische Aktivität

N-Cyclohexyl-4-(1H-imidazol-4-yl)-1-piperidinecarbothioamide maleate salt, commonly known as thioperamide maleate salt , is a synthetic compound notable for its pharmacological properties, particularly as a histamine H3 receptor antagonist . This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

- Molecular Formula : C19H28N4O4S

- Molecular Weight : 416.52 g/mol

- CAS Number : 148440-81-7

The compound's structure features a cyclohexyl group, an imidazole ring, and a piperidine moiety, which contribute to its interaction with various biological systems and its ability to cross the blood-brain barrier effectively.

Thioperamide maleate salt primarily functions as a histamine H3 receptor antagonist , which leads to several biological effects:

- Enhanced Neurotransmitter Release : By blocking H3 receptors, thioperamide increases the release of neurotransmitters such as acetylcholine and norepinephrine , which can enhance cognitive functions and memory retention.

- Modulation of Neurotransmitter Systems : Beyond histamine receptors, thioperamide also influences dopaminergic and serotonergic pathways, indicating its potential role in mood regulation and anxiety disorders .

Cognitive Enhancement

Research has demonstrated that thioperamide can mitigate learning deficits induced by scopolamine in animal models. This suggests its potential application in treating cognitive impairments associated with neurodegenerative diseases such as Alzheimer's disease.

Sympathetic Nervous System Modulation

Thioperamide has been shown to modulate sympathetic nervous system activity, which may impact metabolic processes in adipose tissue. This could have implications for obesity and metabolic syndrome management.

Comparative Analysis with Other Compounds

Thioperamide shares structural similarities with other histamine H3 antagonists. Below is a comparison table highlighting key properties:

| Compound Name | Structure | Key Properties | Unique Features |

|---|---|---|---|

| Ciproxifan | C17H22N2S | Histamine H3 antagonist | Selective for H3 receptors |

| Pitolisant | C17H21F2N2O | Histamine H3 antagonist | Wakefulness-promoting agent |

| A-331440 | C20H25N5O2S | Histamine H3 antagonist | Potent cognitive enhancer |

| Dimaprit | C10H13N3O | Histamine H2 agonist | Primarily targets H2 receptors |

Thioperamide's unique combination of functional groups allows it to effectively modulate both central and peripheral histaminergic systems, distinguishing it from other compounds in this class.

Case Studies and Clinical Implications

Several studies have highlighted the therapeutic potential of thioperamide:

- Cognitive Impairment : In a study involving animal models, thioperamide administration significantly improved performance in memory tasks affected by scopolamine, suggesting its use in cognitive enhancement therapies.

- Anxiety Disorders : Preliminary findings indicate that thioperamide may alleviate symptoms associated with anxiety by modulating neurotransmitter systems beyond histamine pathways, warranting further investigation into its clinical applications .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis and characterization of thioperamide maleate for reproducibility?

- Methodological Answer :

-

Synthesis : Use a modified Appel salt reaction (e.g., 4,5-dichloro-1,2,3-dithiazolium chloride) for the imidazole-piperidine backbone. Vary reaction conditions (base, temperature, time) to optimize yield and purity .

-

Purification : Employ column chromatography with a polar solvent system (e.g., ethanol/water) to isolate the maleate salt. Confirm purity via HPLC (≥98%) and NMR (1H/13C) for structural validation .

-

Key Parameters : Monitor pH during salt formation to ensure stoichiometric maleic acid binding.

- Data Table :

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Reaction Temperature | 25–30°C | |

| Base | Triethylamine | |

| Solubility (DMSO) | 25 mg/mL |

Q. What experimental approaches validate thioperamide maleate’s H3 receptor antagonism in vitro?

- Methodological Answer :

- Radioligand Binding : Use [³H]-Nα-methylhistamine in competition assays with human H3 receptor-expressing HEK293 cells. Calculate IC₅₀ values (reported range: 8–15 nM) .

- Functional Assays : Measure cAMP accumulation in H3-transfected cells; thioperamide should reverse H3 agonist (e.g., R-α-methylhistamine)-induced inhibition of cAMP .

- Selectivity Screening : Test against H1, H2, and H4 receptors at 10 μM to confirm specificity (>100-fold selectivity for H3) .

Q. How should solubility and stability be assessed for in vitro assays?

- Methodological Answer :

- Solubility : Prepare stock solutions in DMSO (25 mg/mL), ethanol (10 mg/mL), or water (50 mM) . Vortex and centrifuge to confirm homogeneity.

- Stability : Store lyophilized powder at -20°C. For aqueous solutions, assess degradation via LC-MS over 24 hours at 4°C and 25°C .

Advanced Research Questions

Q. What strategies resolve discrepancies in reported receptor specificity (e.g., H3 vs. H4 cross-reactivity)?

- Methodological Answer :

- Use Selective Agonists/Antagonists : Co-administer H4-specific ligands (e.g., JNJ 7777120) to isolate H3 effects in dual-receptor systems .

- Gene Knockout Models : Compare thioperamide activity in H3-KO vs. WT cells to rule out off-target H4 interactions .

- Structural Analysis : Perform molecular docking studies to evaluate binding affinity differences between H3 and H4 receptors.

Q. How to design in vivo studies to evaluate CNS penetration and pharmacokinetics?

- Methodological Answer :

-

BBB Penetration : Administer intravenously (1–5 mg/kg) in rodents; measure brain-to-plasma ratio via LC-MS at 30/60/120-minute intervals .

-

Metabolite Profiling : Collect plasma and cerebrospinal fluid (CSF) to identify primary metabolites (e.g., descyclohexyl-thioperamide) using HRMS .

-

Behavioral Models : Test H3-mediated effects (e.g., wakefulness) in histamine-deficient mice to confirm target engagement .

- Data Table :

| Parameter | Result (Mouse Model) | Reference |

|---|---|---|

| Brain-to-Plasma Ratio | 0.8–1.2 | |

| Tmax (Plasma) | 30–45 minutes |

Q. How to address contradictory solubility data across studies (e.g., DMSO vs. water)?

- Methodological Answer :

- Solvent Purity : Use anhydrous DMSO (≤0.02% H₂O) for higher solubility (30 mg/mL vs. 25 mg/mL in standard DMSO) .

- Sonication : Apply 15-minute sonication at 40°C to disrupt crystalline aggregates in aqueous buffers.

- Dynamic Light Scattering (DLS) : Measure particle size in solution to detect undissolved particulates .

Q. What methods identify and quantify degradation products during long-term storage?

- Methodological Answer :

- Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; analyze via UPLC-PDA for maleic acid dissociation or imidazole oxidation .

- Mass Spectrometry : Identify degradation peaks (e.g., m/z 285.1 for decyclohexylated product) .

Key Molecular Properties

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₉H₂₈N₄O₄S | |

| Molecular Weight | 408.52 g/mol | |

| CAS Number | 148440-81-7 | |

| Selectivity (H3 vs. H4) | >100-fold |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.